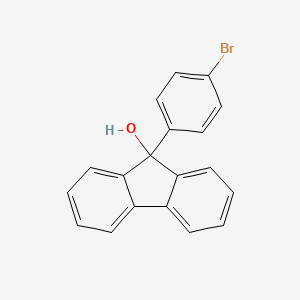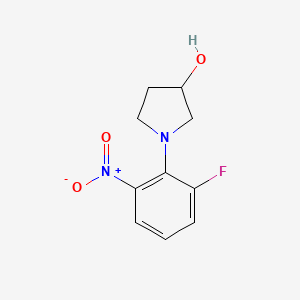
9-(4-bromophenyl)-9H-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-9H-fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a bromophenyl group attached to the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated fluorene derivative with a boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 9-(4-bromophenyl)-9H-fluoren-9-ol may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromophenyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(4-bromophenyl)-9H-fluoren-9-one.
Reduction: Formation of 9-(phenyl)-9H-fluoren-9-ol.
Substitution: Formation of various substituted fluorenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(4-Bromophenyl)-9H-fluoren-9-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: It is investigated for its potential use in drug development and as a building block for biologically active compounds.
Mecanismo De Acción
The mechanism of action of 9-(4-bromophenyl)-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluoren-9-ol: Lacks the bromine atom, resulting in different reactivity and applications.
9-(4-Chlorophenyl)-9H-fluoren-9-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
9-(4-Methylphenyl)-9H-fluoren-9-ol:
Uniqueness
9-(4-Bromophenyl)-9H-fluoren-9-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential use in materials science. The bromine atom also influences the compound’s electronic properties, making it suitable for specific applications in organic electronics and pharmaceuticals .
Propiedades
Fórmula molecular |
C19H13BrO |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)fluoren-9-ol |
InChI |
InChI=1S/C19H13BrO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
Clave InChI |
MSCVHHOTJJTSSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)

![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)


![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)




